

# Nilotinib-d6 (CAS Number: 1268356-17-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Nilotinib-d6** is the deuterium-labeled analog of Nilotinib, a potent and selective second-generation tyrosine kinase inhibitor.[1][2] With the CAS number 1268356-17-7, **Nilotinib-d6** serves as an indispensable tool in clinical and preclinical research, primarily as an internal standard for the accurate quantification of Nilotinib in biological matrices.[3][4] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the precision and reliability of pharmacokinetic and therapeutic drug monitoring studies.[3][5] This technical guide provides an in-depth overview of **Nilotinib-d6**, including its physicochemical properties, mechanism of action of its parent compound, detailed experimental protocols for its use, and relevant signaling pathways.

#### **Physicochemical Properties of Nilotinib-d6**

**Nilotinib-d6** is a stable, isotopically enriched compound designed for use in analytical applications.[3] The deuterium labeling provides a distinct mass difference from the parent compound, Nilotinib, without significantly altering its chemical properties, making it an ideal internal standard.[3]



Property	Value	Reference
CAS Number	1268356-17-7	[6]
Molecular Formula	C28H16D6F3N7O	[6]
Molecular Weight	535.55 g/mol	[6]
Synonyms	Tasigna-d6; 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6	[6]
Isotopic Enrichment	>95%	[6]
Purity (HPLC)	>95%	[6]
Storage	-20°C	[6]

#### **Mechanism of Action of Nilotinib**

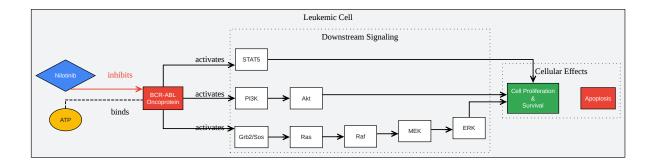
Nilotinib, the non-deuterated parent compound of **Nilotinib-d6**, is a highly effective inhibitor of the BCR-ABL tyrosine kinase.[2][7] The BCR-ABL oncoprotein is a hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] Nilotinib binds to the ATP-binding site of the ABL kinase domain, thereby inhibiting its catalytic activity.[2] This action blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis of the malignant cells.[1][2]

Beyond BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and colony-stimulating factor 1 receptor (CSF-1R).[7]

#### Signaling Pathway of Nilotinib's Action

The following diagram illustrates the primary signaling pathway inhibited by Nilotinib.





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Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

## Experimental Protocols: Quantification of Nilotinib using Nilotinib-d6

**Nilotinib-d6** is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Nilotinib in biological samples such as plasma and serum.[5][8] The following is a representative protocol synthesized from published methods.

#### **Sample Preparation (Protein Precipitation)**

- To a 100 μL aliquot of plasma or serum sample in a microcentrifuge tube, add 10 μL of Nilotinib-d6 internal standard working solution (concentration will depend on the expected range of Nilotinib concentrations).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.

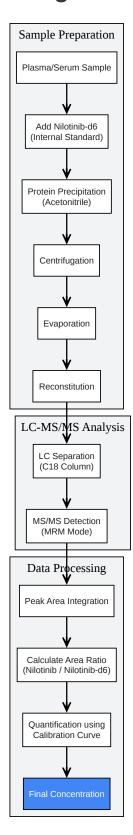
## **Liquid Chromatography-Tandem Mass Spectrometry** (LC-MS/MS)

The following table summarizes typical LC-MS/MS parameters for the analysis of Nilotinib.

Parameter	Typical Conditions	
LC System	Agilent 1200 series or equivalent	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	Nilotinib: m/z 530.2 -> 283.1; Nilotinib-d6: m/z 536.2 -> 289.1	
Collision Energy	Optimized for specific instrument	
Dwell Time	100 ms	



### **Experimental Workflow Diagram**



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Caption: A typical workflow for the quantification of Nilotinib using Nilotinib-d6.

### **Quantitative Data from Analytical Methods**

The use of **Nilotinib-d6** as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes key validation parameters from a representative LC-MS/MS assay for Nilotinib quantification in human plasma.[5]

Parameter	Result
Linearity Range	50 - 5000 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	50 ng/mL
Intra-assay Precision (%CV)	< 15%
Inter-assay Precision (%CV)	< 15%
Accuracy (% bias)	Within ±15%
Recovery	> 85%

#### Conclusion

**Nilotinib-d6** (CAS 1268356-17-7) is a critical analytical tool for researchers, scientists, and drug development professionals working with Nilotinib. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data necessary for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This guide has provided a comprehensive overview of its properties, the mechanism of action of its parent compound, detailed experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.

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- To cite this document: BenchChem. [Nilotinib-d6 (CAS Number: 1268356-17-7): A
  Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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